N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-4-8-17(26-2)18(16)19(22)20-14-9-10-15-13(12-14)6-5-11-21(15)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXXSIJTKZNQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzoic acid with 1-methylsulfonyl-3,4-dihydroquinoline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid derivatives, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxy and methylsulfonyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzoic acid: Shares the methoxy groups but lacks the quinoline moiety.
1-methylsulfonyl-3,4-dihydroquinoline: Contains the quinoline moiety but lacks the methoxy groups.
2,6-dimethoxy-N-(3,4-dihydro-2H-quinolin-6-yl)benzamide: Similar structure but without the methylsulfonyl group.
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is unique due to the combination of methoxy, methylsulfonyl, and quinoline groups in a single molecule
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydroquinoline core and methanesulfonyl group, which may enhance its solubility and interaction with biological targets. The following sections delve into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through methods such as the Skraup synthesis which involves the condensation of aniline with glycerol and sulfuric acid.
- Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are employed to introduce methoxy groups.
- Amidation : The final step involves the reaction of the quinoline derivative with 2,6-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide moiety.
Biological Activity
The biological activity of this compound is characterized by its interactions with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties due to its structural similarity to known antitumor agents. It is hypothesized to inhibit specific enzymes involved in tumor progression.
- Antimicrobial Properties : The sulfonamide group present in the compound is known for its antibacterial activity. Studies have indicated potential efficacy against a range of bacterial strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to and inhibit enzymes critical for disease pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate their activity and influence cellular responses.
- Gene Expression Alteration : The compound may affect gene expression patterns associated with disease processes.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound. Below is a summary of relevant findings:
Q & A
Basic: What are the established synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide, and what critical reaction parameters influence yield?
Answer:
Synthesis typically involves coupling reactions between methanesulfonyl-tetrahydroquinoline intermediates and activated 2,6-dimethoxybenzoyl derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous DMF, with piperidine as a base to neutralize HCl byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DCE:TFE mixtures) enhance reaction efficiency, as seen in analogous benzamide syntheses .
- Purification : Flash chromatography (e.g., CHCl:EtOAc gradients) resolves unreacted starting materials and byproducts .
Critical parameters include stoichiometric control (1:1 molar ratios), reaction temperature (40–80°C), and anhydrous conditions to minimize hydrolysis .
Advanced: How can researchers optimize the enantiomeric purity of intermediates during the synthesis of this compound?
Answer:
Enantioselective synthesis requires chiral catalysts or resolution techniques:
- Chiral auxiliaries : Use of (S)-pyrrolidinylmethyl groups in intermediates, as demonstrated in analogous benzamide syntheses, ensures stereochemical control .
- Chromatographic resolution : Chiral HPLC columns (e.g., amylose-based phases) separate enantiomers, with mobile phases optimized using heptane:IPA mixtures .
- Asymmetric catalysis : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) can induce asymmetry during cyclization steps .
Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Answer:
- H/C NMR : Identify methoxy groups (δ 3.8–4.0 ppm singlet for OCH), tetrahydroquinoline protons (δ 1.5–3.0 ppm multiplet), and sulfonyl-associated deshielding in aromatic regions .
- IR spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and amide (C=O stretch at 1650–1680 cm) functionalities .
- HRMS : Verify molecular ion ([M+H]) and isotopic patterns consistent with Cl/Br-free composition .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced: How do structural modifications at the methanesulfonyl or tetrahydroquinolinyl groups impact the compound's herbicidal activity, and what in vitro assays are suitable for assessing this?
Answer:
- Structure-Activity Relationship (SAR) :
- Assays :
Basic: What are the common side products formed during the synthesis, and how can they be identified and minimized?
Answer:
- Byproducts :
- Mitigation :
Advanced: What computational methods can predict the binding affinity of this compound to target enzymes in herbicidal action?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with ALS enzyme (PDB: 1NVB). Focus on hydrogen bonding with conserved Arg and hydrophobic pockets accommodating the tetrahydroquinoline moiety .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns simulations, analyzing RMSD and binding free energy (MM/PBSA) .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and sulfonyl group electronegativity to predict herbicidal IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
